2-Cyclopropyl-2-oxoacetic acid

Catalog No.
S1543453
CAS No.
13885-13-7
M.F
C5H6O3
M. Wt
114.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclopropyl-2-oxoacetic acid

CAS Number

13885-13-7

Product Name

2-Cyclopropyl-2-oxoacetic acid

IUPAC Name

2-cyclopropyl-2-oxoacetic acid

Molecular Formula

C5H6O3

Molecular Weight

114.1 g/mol

InChI

InChI=1S/C5H6O3/c6-4(5(7)8)3-1-2-3/h3H,1-2H2,(H,7,8)

InChI Key

LCSYJVAKMPOJIB-UHFFFAOYSA-N

SMILES

C1CC1C(=O)C(=O)O

Canonical SMILES

C1CC1C(=O)C(=O)O

2-Cyclopropyl-2-oxoacetic acid, also known as cyclopropyl(oxo)acetic acid, is a compound characterized by its unique cyclopropyl group and an oxo-acetic acid structure. Its molecular formula is C5H6O3C_5H_6O_3, and it has a molecular weight of approximately 114.10 g/mol. The compound is recognized for its significant density of about 1.4 g/cm³ and a boiling point of approximately 195.2 °C at standard atmospheric pressure .

There is no scientific literature available describing a specific mechanism of action for 2-Cyclopropyl-2-oxoacetic acid.

  • Due to the lack of research, no specific information regarding safety hazards is available. However, as a general precaution, organic acids can be irritating and corrosive. Standard laboratory safety practices should be followed when handling this compound [].
  • Reference Standard: Due to its well-defined structure and commercially available nature, 2-CPOA serves as a reference standard for various analytical techniques used in scientific research. These techniques include nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS) [, , ]. By comparing the obtained spectra or chromatograms of the test compound with those of 2-CPOA, researchers can confirm the identity and purity of the test compound.
Typical for carboxylic acids and keto acids. Notably, it can undergo:

  • Decarboxylation: This reaction involves the removal of a carboxyl group, leading to the formation of cyclopropyl ketones.
  • Condensation Reactions: It can react with amines or alcohols to form amides or esters, respectively.
  • Reduction: The ketone functionality can be reduced to form secondary alcohols using reducing agents like lithium aluminum hydride .

The synthesis of 2-cyclopropyl-2-oxoacetic acid can be achieved through several methods:

  • Cyclopropanation Reactions: Utilizing cyclopropane derivatives in the presence of oxidizing agents can yield the desired oxo-acetic acid.
  • Oxidative Decarboxylation: Starting from cyclopropyl acetic acid, oxidative decarboxylation can produce 2-cyclopropyl-2-oxoacetic acid.
  • Aldol Condensation: This method involves the reaction of cyclopropanone with acetic acid under basic conditions, followed by dehydration to yield the target compound .

2-Cyclopropyl-2-oxoacetic acid has potential applications in:

  • Pharmaceuticals: As a precursor for synthesizing biologically active compounds.
  • Agricultural Chemistry: It may serve as an intermediate in developing agrochemicals.
  • Organic Synthesis: Utilized in synthesizing various organic compounds due to its reactive functional groups.

Several compounds share structural similarities with 2-cyclopropyl-2-oxoacetic acid. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaSimilarity Index
Methyl 2-cyclohexyl-2-oxoacetateC8H12O30.76
Ethyl 4-cyclopropyl-2,4-dioxobutanoateC8H10O40.75
3-Oxocyclobutanecarboxylic acidC5H6O30.72
4-Oxocyclohexanecarboxylic acidC7H10O30.72
(R)-3-Oxocyclopentanecarboxylic acidC5H8O30.72
3,3-Dimethyl-2-oxobutanoic acidC6H10O30.89

While these compounds share similar functional groups and structural features, 2-cyclopropyl-2-oxoacetic acid is unique due to its specific cyclopropyl substituent and oxo-acid functionality, which may influence its reactivity and biological activity differently compared to the other listed compounds .

XLogP3

0.1

Wikipedia

2-cyclopropyl-2-oxoacetic acid

Dates

Modify: 2023-08-15

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